capsicein - 123422-91-3

capsicein

Catalog Number: EVT-1509601
CAS Number: 123422-91-3
Molecular Formula: C8H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Capsaicin is predominantly extracted from the fruits of the Capsicum genus, particularly from varieties like Capsicum annuum and Capsicum frutescens. The concentration of capsaicin varies among different pepper species, with hotter varieties containing higher levels.

Classification

Capsaicin is classified as a vanilloid compound due to its structural similarity to vanillin, the primary component of vanilla bean extract. Its systematic name is (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide, and its molecular formula is C18H27NO3.

Synthesis Analysis

Methods

Capsaicin can be synthesized through various methods, including both natural extraction and synthetic pathways.

  1. Natural Extraction:
    • Microwave-Assisted Extraction: This method involves pulverizing red chili powder and extracting capsaicin using a solvent like ethanol under microwave conditions. The process enhances extraction efficiency and purity .
  2. Chemical Synthesis:
    • Amidation Reactions: Capsaicin can be synthesized by reacting vanillylamine with fatty acid derivatives in the presence of catalysts such as lipases, yielding varying amounts of capsaicin and its analogs .
    • Alkylation Reactions: A detailed synthetic route involves multiple steps including the formation of intermediates through alkylation and reduction reactions, followed by purification techniques such as column chromatography .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. For instance, during microwave extraction, parameters like power (250W-300W) and pressure (110 kPa-120 kPa) are critical for effective extraction .

Molecular Structure Analysis

Structure

Capsaicin's molecular structure features a long hydrophobic tail with an amide functional group attached to a phenolic ring. The presence of double bonds and methyl groups contributes to its unique properties.

Data

  • Molecular Formula: C18H27NO3
  • Molecular Weight: 305.42 g/mol
  • Structural Representation:
    Capsaicin= E N 4 hydroxy 3 methoxyphenyl methyl 8 methyl 6 nonenamide\text{Capsaicin}=\text{ E N 4 hydroxy 3 methoxyphenyl methyl 8 methyl 6 nonenamide}
Chemical Reactions Analysis

Reactions

Capsaicin can undergo various chemical reactions including:

  1. Hydrogenation: Converting derivatives like dihydrocapsaicin into capsaicin under specific conditions.
  2. Esterification: The formation of esters from capsaicin's phenolic alcohols with fatty acids.
  3. Amidation: Involves the reaction between carboxylic acids and amines to form amides.

Technical Details

The amidation process often utilizes coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to facilitate the reaction between vanillylamine and fatty acids, enhancing yield .

Mechanism of Action

Process

Capsaicin exerts its effects primarily through interaction with the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor involved in pain perception and thermoregulation. When capsaicin binds to TRPV1, it induces a sensation of heat or spiciness.

Data

Research indicates that capsaicin activates TRPV1 channels leading to an influx of calcium ions into sensory neurons, which contributes to pain signaling pathways. This mechanism is also linked to its analgesic properties when used in topical formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellowish viscous liquid or solid depending on purity.
  • Melting Point: Approximately 62-65 °C.
  • Boiling Point: Decomposes before boiling at high temperatures.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but poorly soluble in water.
  • Stability: Sensitive to light and air; should be stored in dark containers.

Relevant data suggests that capsaicin's pungency is directly related to its concentration; even small amounts can produce significant sensory effects.

Applications

Scientific Uses

Capsaicin has diverse applications across various fields:

  1. Pharmaceuticals: Used in topical analgesics for pain relief due to its ability to desensitize sensory neurons.
  2. Food Industry: Acts as a flavor enhancer and preservative due to its antimicrobial properties.
  3. Agriculture: Explored for pest control due to its irritant effects on insects.

Recent studies also investigate capsaicin's potential role in weight management by promoting thermogenesis and fat oxidation .

Chemical Structure and Biosynthesis of Capsaicin

Molecular Characterization of Capsaicinoids

Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) is the primary capsaicinoid in chili peppers (Capsicum annuum L.), characterized by a central amide bond linking a vanillyl head group (3-methoxy-4-hydroxybenzylamine) to a hydrophobic aliphatic tail (9-carbon chain with a double bond) [1] [5]. This amphiphilic structure confers poor water solubility (10 μg/mL at pH 1.7–8.0) but moderate solubility in alkaline conditions due to ionization of the phenolic hydroxyl group [1]. Capsaicinoids exist as structural variants:

  • Dihydrocapsaicin: Saturated aliphatic tail, similar pungency to capsaicin.
  • Nordihydrocapsaicin: Shorter 7-carbon chain.
  • Homodihydrocapsaicin: 10-carbon saturated chain.
  • Nonivamide (synthetic analog): Fully saturated 9-carbon tail [2] [9].

Table 1: Major Capsaicinoids in Chili Peppers

CompoundAliphatic Tail StructureRelative Abundance (%)
Capsaicin8-Methyl-6-nonenoyl50-80
Dihydrocapsaicin8-Methylnonanoyl20-40
Nordihydrocapsaicin7-Methyloctanoyl<10
Homocapsaicin9-MethyldecanoylTrace

Vanilloid Core Structure and Structural Analogues

The vanilloid pharmacophore comprises three critical regions:

  • Region A (Aromatic): Vanillyl group (3-methoxy-4-hydroxybenzyl) enabling hydrogen bonding with TRPV1 residues (Tyr511, Ser512) [9] [7].
  • Region B (Linker): Amide bond (–NH–C=O–) replaced in analogs with heterocycles (e.g., 1,3,4-thiadiazole) to modulate activity [9].
  • Region C (Hydrophobic): Aliphatic chain (optimum C9–C11) for receptor hydrophobic pocket binding [2] [7].

Key Analogues:

  • Nonivamide: Lacks double bond in tail; used in pharmacological studies due to stability [2].
  • 6-Iodononivamide: Iodination at C6 converts capsaicin agonists to TRPV1 antagonists [9].
  • Vanillic Acid/Vanillyl Alcohol: Weak partial agonists due to absence of hydrophobic tail [7].

Biosynthetic Pathways in Capsicum Species

Capsaicin biosynthesis occurs in placental tissues via convergence of two pathways [6] [10]:1. Phenylpropanoid Pathway:- Phenylalanine → Cinnamic acid → p-Coumaric acid → Ferulic acid → Vanillylamine.- Key enzymes: Phenylalanine ammonia-lyase (PAL), Caffeic acid O-methyltransferase.2. Branched-Chain Fatty Acid Pathway:- Valine/Leucine → Isobutyryl-CoA → 8-Methylnonanoic acid (via elongation, β-oxidation).- Key enzymes: Branched-chain amino acid transferase (BCAT), Acyl-ACP thioesterase (FAT) [10].

Final Condensation: Vanillylamine + 8-Methylnonenoic acid → Capsaicin via Capsaicin Synthase (CS) [6].

Enzymatic Regulation of Capsaicin Production

The capsaicinoid biosynthetic pathway is governed by substrate availability and enzyme kinetics:

  • CS (Capsaicin Synthase):
  • Purified molecular weight: 35 kDa; optimum pH 8.0, temperature 37°C [6].
  • Km values: 6.6 μM (vanillylamine), 8.2 μM (8-methylnonenoic acid) [6].
  • pAMT (Putative Aminotransferase)**: Converts vanillin to vanillylamine; mutations cause loss of pungency [10].
  • KAS (β-Ketoacyl-ACP Synthase)*: Regulates fatty acid elongation; co-expressed with *PUN1 (CS gene) [4] [10].

Table 2: Key Enzymes in Capsaicin Biosynthesis

EnzymeGeneFunctionEffect of Knockout
Capsaicin SynthasePUN1/CSY1Condensation of precursorsNon-pungent phenotype
Putative AminotransferasepAMTVanillin → Vanillylamine90% Capsaicin reduction
β-Ketoacyl-ACP SynthaseKASFatty acid chain elongationAltered capsaicinoid profiles

Stress-Induced Biosynthesis in Plant Tissues

Capsaicin synthesis is amplified under abiotic stressors:

  • Salinity Stress (5 dS/m):
  • ↑ Capsaicin (35–37%) and dihydrocapsaicin (31–73%) in C. chinense fruits [4].
  • Overexpression of PAL1, pAMT, and PUN1 genes in roots and fruits [4].
  • Pathogen Defense: Capsaicin deters Fusarium fungi, reducing seed mortality [5].
  • Tissue-Specific Induction: Normally restricted to placenta, but stress triggers production in leaves/roots via PAL1 activation [4].

Regulatory Mechanism: Stress-responsive transcription factors upregulate phenylpropanoid genes, increasing precursor flux. Calcium-calmodulin signaling further enhances CS activity [6] [10].

Properties

CAS Number

123422-91-3

Product Name

capsicein

Molecular Formula

C8H11NO2

Synonyms

capsicein

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